molecular formula C22H25N B1354125 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile CAS No. 94412-40-5

4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1354125
CAS No.: 94412-40-5
M. Wt: 303.4 g/mol
InChI Key: CRCASZFDSWMENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

This compound represents a complex organic molecule with the molecular formula C22H25N and a molecular weight of 303.4 grams per mole. The compound is registered under the Chemical Abstracts Service number 94412-40-5 and carries the European Inventory of Existing Commercial Chemical Substances number 305-305-5. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[4-(4-propylcyclohexyl)phenyl]benzonitrile, which precisely describes the structural arrangement of its constituent parts.

The nomenclature of this compound reflects its sophisticated molecular architecture, which consists of several distinct structural components working in harmony. The biphenyl core provides the rigid backbone characteristic of liquid crystal materials, while the trans-4-propylcyclohexyl substituent contributes to the compound's mesogenic properties. The carbonitrile group, represented by the cyano functional group, enhances the molecular dipole moment and contributes to the compound's liquid crystalline behavior.

Chemical Property Value Source
Molecular Formula C22H25N
Molecular Weight 303.4 g/mol
Chemical Abstracts Service Number 94412-40-5
European Inventory Number 305-305-5
International Chemical Identifier Key CRCASZFDSWMENA-UHFFFAOYSA-N

The compound exists in several synonymous forms in chemical literature, including 4-(trans-4-n-propylcyclohexyl)biphenyl-4'-carbonitrile and [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-propylcyclohexyl)-. These alternative names reflect different systematic approaches to describing the same molecular structure, with each emphasizing different aspects of the compound's organization. The simplified identifier 3CCB has also been used in some technical literature, though this abbreviation represents just one of many possible shortened forms.

The stereochemistry of the compound is particularly important, as indicated by the "trans" designation in its name. This refers to the specific spatial arrangement of the propyl group relative to the cyclohexyl ring system, which significantly influences the compound's physical properties and liquid crystalline behavior. The trans configuration contributes to the molecular linearity that is essential for the formation of ordered liquid crystal phases.

Historical Development in Liquid Crystal Research

The development of this compound is intrinsically linked to the broader history of liquid crystal science, which began with Friedrich Reinitzer's groundbreaking observations in 1888. Reinitzer, an Austrian botanical physiologist working at the Karl-Ferdinands-Universität, discovered that cholesteryl benzoate exhibited two distinct melting points, a phenomenon that would later be recognized as characteristic of liquid crystalline materials. At 145.5 degrees Celsius, the compound melted into a cloudy liquid, and at 178.5 degrees Celsius, it transformed again into a clear liquid.

The systematic study of liquid crystals continued through the work of Otto Lehmann, who coined the term "liquid crystals" and established much of the foundational understanding of these materials. However, it was not until the mid-20th century that significant practical applications began to emerge. The modern era of liquid crystal research was dramatically advanced by the work of George William Gray and his colleagues at the University of Hull. In 1973, working in conjunction with the United Kingdom's Royal Radar Establishment, Gray demonstrated that 4-Cyano-4'-pentylbiphenyl possessed a stable nematic phase at room temperature.

Historical Milestone Year Researcher Significance Source
Discovery of Liquid Crystals 1888 Friedrich Reinitzer First observation of mesophase behavior
Term "Liquid Crystal" Coined 1904 Otto Lehmann Formal recognition of new state of matter
Room Temperature Nematic Discovery 1973 George Gray Practical liquid crystal display materials
Cyanobiphenyl Development 1970s Gray and colleagues Foundation for modern display technology

The development of cyanobiphenyl derivatives, including compounds structurally related to this compound, represented a crucial breakthrough in liquid crystal science. These materials possessed the thermal stability and appropriate phase behavior necessary for practical display applications. Gray's work with Ken Harrison and the United Kingdom Ministry of Defence in 1973 led to the design of new materials that resulted in the rapid adoption of small area liquid crystal displays within electronic products.

The significance of this research cannot be overstated, as it provided the foundation for the multi-billion dollar liquid crystal display industry. Professor John Goodby of the University of York, who was Gray's doctoral student and successor at Hull, emphasized that Gray's contributions gave the scientific community 4'-pentyl-4-cyanobiphenyl, a material that became the foundation for numerous research studies and the stable nematogen that underpinned the rapid growth of commercial liquid crystal displays.

Position Within Cyanobiphenyl Derivatives

This compound occupies a specific and important position within the broader family of cyanobiphenyl derivatives that have been developed for liquid crystal applications. These compounds share the common structural feature of a biphenyl core with a cyano group, but differ in their terminal substituents, which significantly influence their physical properties and phase behavior. The cyanobiphenyl family includes numerous compounds that have been systematically developed to optimize various characteristics such as melting point, clearing temperature, and viscosity.

The compound can be understood in relation to other well-known cyanobiphenyl derivatives, such as the series of alkylcyanobiphenyls that includes 4-ethyl-4'-cyanobiphenyl, 4-propyl-4'-cyanobiphenyl, 4-butyl-4'-cyanobiphenyl, and 4-pentyl-4'-cyanobiphenyl. These compounds, commonly referred to by abbreviations such as 2CB, 3CB, 4CB, and 5CB respectively, represent variations in the length of the alkyl chain attached to the biphenyl core. The incorporation of a cyclohexyl ring system, as found in this compound, represents a more sophisticated approach to molecular design.

Compound Family General Structure Key Characteristics Applications Source
Alkylcyanobiphenyls Alkyl-biphenyl-CN Simple terminal chains Basic liquid crystal research
Cyclohexylcyanobiphenyls Cyclohexyl-biphenyl-CN Enhanced thermal stability Advanced display applications
Fluorinated derivatives F-substituted biphenyl-CN Improved electro-optical properties High-performance displays

The cyclohexyl modification, as exemplified by this compound, offers several advantages over simple alkyl chains. The cyclohexyl ring provides additional molecular rigidity while maintaining the overall rod-like shape essential for liquid crystal behavior. This structural feature contributes to enhanced thermal stability and can influence the compound's ability to form stable mesophases over broader temperature ranges. Furthermore, the trans configuration of the propyl substituent on the cyclohexyl ring ensures optimal molecular linearity, which is crucial for achieving the desired liquid crystalline properties.

The development of such compounds has been driven by the need for liquid crystal materials with specific performance characteristics. Commercial liquid crystal mixtures often contain multiple components, including various cyanobiphenyl derivatives, to achieve the precise combination of properties required for specific applications. The compound this compound represents one approach to fine-tuning molecular properties through systematic structural modification, demonstrating the sophisticated level of molecular design that has been achieved in liquid crystal science.

The position of this compound within the cyanobiphenyl family also reflects the broader evolution of liquid crystal materials from simple academic curiosities to highly engineered materials for advanced technological applications. The progression from Reinitzer's initial observations of cholesteryl benzoate to the development of sophisticated cyanobiphenyl derivatives like this compound illustrates the remarkable advancement in understanding and controlling the molecular basis of liquid crystalline behavior.

Properties

IUPAC Name

4-[4-(4-propylcyclohexyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N/c1-2-3-17-4-8-19(9-5-17)21-12-14-22(15-13-21)20-10-6-18(16-23)7-11-20/h6-7,10-15,17,19H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCASZFDSWMENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915549
Record name 3~4~-Propyl-3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-hexahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94412-40-5
Record name trans-4'-(4-Propylcyclohexyl)(1,1'-biphenyl)-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094412405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3~4~-Propyl-3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-hexahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4'-(4-propylcyclohexyl)[1,1'-biphenyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 4-Cyanobiphenyl Intermediate

A common approach to prepare the biphenyl core with a nitrile group is via palladium-catalyzed Suzuki coupling between 4-chlorobenzonitrile and phenylboronic acid. The reaction conditions are as follows:

Parameter Details
Catalyst Palladium acetate (1 mol%)
Ligand 2-(di-tert-butylphosphino)biphenyl (2 mol%)
Base Potassium fluoride (3 equiv)
Solvent Tetrahydrofuran (THF)
Temperature Room temperature
Reaction time Until complete consumption of aryl chloride (monitored by GC)
Yield Approximately 89%

Procedure: The reagents are combined in an oven-dried Schlenk tube under argon atmosphere. THF is added, and the mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then worked up by extraction, washing, drying, and purified by flash chromatography to afford 4-cyanobiphenyl.

Introduction of the trans-4-Propylcyclohexyl Group

The attachment of the trans-4-propylcyclohexyl substituent to the biphenyl core is typically achieved through nucleophilic substitution or alkylation reactions involving the corresponding cyclohexyl bromide or chloride derivatives. The general procedure involves:

Parameter Details
Starting material Sodium salt of the biphenyl carbonitrile anion
Alkylating agent trans-4-propylcyclohexyl bromide or chloride
Temperature -40 °C
Reaction time 40–60 minutes
Atmosphere Inert (nitrogen or argon)
Solvent Liquid ammonia or benzene (depending on procedure)
Yield Variable, typically 10–55% depending on conditions

Procedure: The sodium salt of the biphenyl carbonitrile is prepared by reduction with alkali metals in liquid ammonia at -33 °C, forming a dark-brown suspension. The alkyl halide is added dropwise at -40 °C, and the mixture is stirred under inert atmosphere. After completion, the reaction is quenched, extracted, and purified by chromatography.

Alternative Catalytic and Coupling Methods

Other methods include:

  • Use of N,N'-diethylurea as a catalyst at elevated temperatures (120 °C) for 24 hours under inert atmosphere to facilitate coupling reactions.
  • Palladium-catalyzed cross-coupling reactions with various ligands and bases to optimize yield and selectivity.

These methods provide flexibility in synthesis depending on available reagents and desired scale.

Preparation of Stock Solutions for Research Use

For research applications, the compound is often supplied as a stock solution. Preparation guidelines include:

Amount of Compound Volume of Solvent for 1 mM Volume of Solvent for 5 mM Volume of Solvent for 10 mM
1 mg 3.2955 mL 0.6591 mL 0.3296 mL
5 mg 16.4777 mL 3.2955 mL 1.6478 mL
10 mg 32.9554 mL 6.5911 mL 3.2955 mL

Solvents such as DMSO, PEG300, Tween 80, corn oil, or water are used in sequence to prepare clear solutions suitable for in vivo or in vitro studies. Heating to 37 °C and ultrasonic oscillation can improve solubility. Storage recommendations include -80 °C for up to 6 months or -20 °C for 1 month to maintain stability.

Research Findings and Optimization Notes

  • The Suzuki coupling step is highly efficient with yields up to 89%, providing a reliable route to the biphenyl nitrile intermediate.
  • Alkylation with trans-4-propylcyclohexyl halides requires careful temperature control (-40 °C) and inert atmosphere to prevent side reactions and improve stereochemical purity.
  • Yields for the alkylation step vary widely (10–55%), indicating the need for optimization depending on the scale and reagents.
  • Use of liquid ammonia as solvent in the alkylation step facilitates formation of the anionic intermediate but requires specialized equipment and safety precautions.
  • Alternative catalytic systems and bases can be employed to improve reaction efficiency and selectivity.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
Suzuki coupling Pd-catalyzed cross-coupling 4-chlorobenzonitrile, phenylboronic acid, Pd(OAc)2, K F, THF, RT ~89 Efficient, mild conditions
Alkylation of biphenyl nitrile anion Nucleophilic substitution Sodium salt of nitrile, trans-4-propylcyclohexyl bromide, -40 °C, inert atmosphere 10–55 Requires low temp, inert gas
Alternative catalytic coupling Catalytic coupling with urea derivatives N,N'-diethylurea, t-BuOK, benzene, 120 °C, sealed tube ~42 Elevated temp, sealed system

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts. This reactivity aligns with general nitrile chemistry observed in analogous compounds like 4'-hexyl-4-biphenylcarbonitrile .

Reaction Conditions and Products:

Reaction TypeReagents/ConditionsProducts
Acidic HydrolysisH₂O/H⁺ (e.g., H₂SO₄), reflux4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carboxylic acid
Basic HydrolysisH₂O/OH⁻ (e.g., NaOH), heatSodium 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carboxylate

Reduction Reactions

The nitrile group can be reduced to a primary amine using strong reducing agents. Hydrogenation pathways are also feasible:

Key Reduction Pathways:

Reducing AgentConditionsProduct
LiAlH₄Anhydrous ether, reflux4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-methylamine
H₂/PdEthanol, 60–100°CSame as above

This behavior is consistent with nitroarene reductions documented for related biphenylcarbonitriles .

Oxidation Reactions

While direct oxidation data for this compound is limited, analogous nitriles undergo oxidation to amides or carboxylic acids under strong conditions:

Proposed Oxidation Pathways:

Oxidizing AgentConditionsProduct
KMnO₄/H⁺Aqueous H₂SO₄, heat4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carboxylic acid
Ozone (O₃)Followed by hydrolysisFragmentation products (e.g., cyclohexanecarboxylic acid derivatives)

Electrophilic Aromatic Substitution

The biphenyl system’s electron-rich rings are susceptible to electrophilic attack, particularly at the para positions relative to substituents:

Example Reactions:

ReactionReagentsPositionProduct
BrominationBr₂/FeBr₃Ortho to cyano group3-Bromo-4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
NitrationHNO₃/H₂SO₄Meta to cyclohexyl group3-Nitro-4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Stability and Reactivity Hazards

The compound exhibits specific incompatibilities critical for handling and storage:

Incompatibility Table:

Hazard CategoryIncompatible AgentsObserved Reactivity
PolymerizationMetals (e.g., Cu, Fe)Risk of exothermic polymerization
Oxidizing AgentsPeroxides, CrO₃Violent reactions reported for similar nitriles
Acids/BasesStrong H⁺/OH⁻ sourcesHydrolysis to carboxylic acids/amines

Functional Group Interactions

The trans-4-propylcyclohexyl group influences steric and electronic properties, potentially slowing substitution reactions at the adjacent phenyl ring. Computational studies on analogous compounds suggest that electron-withdrawing groups like −CN direct electrophiles to specific positions on the biphenyl system .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H29N
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 94412-40-5
  • Structure : The compound features a biphenyl framework with a propylcyclohexyl substituent and a cyano group at the para position.

Chemistry

  • Building Block for Organic Synthesis : 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Biology

  • Interactions with Biological Macromolecules : Research is ongoing to explore the interactions of this compound with proteins and nucleic acids. Such interactions could provide insights into its potential biological activity and therapeutic applications.

Medicine

  • Therapeutic Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer activities. Further investigation is necessary to elucidate the mechanisms behind these effects and to assess its viability as a therapeutic agent.

Industry

  • Liquid Crystal Displays : The compound is being studied for its potential use in liquid crystal materials, which are crucial for display technologies. Its ability to alter electronic distributions in liquid crystal monomers can enhance the performance of these materials in various applications.

Drug Interaction Studies

Research indicates that this compound can significantly affect the metabolism of co-administered drugs due to its interactions with cytochrome P450 enzymes. For example, studies have shown that the presence of this compound increases plasma concentrations of drugs metabolized by these enzymes, raising concerns about potential drug-drug interactions.

Toxicological Assessments

Toxicity studies indicate that while this compound exhibits low acute toxicity in vitro, chronic exposure may lead to immunotoxic effects similar to those observed with perfluoroalkyl substances (PFAS). These findings highlight the need for further investigation into long-term exposure risks.

Environmental Impact Studies

Investigations into the environmental behavior of this compound reveal that its transformation products could pose greater ecological risks than the parent compound itself. This emphasizes the importance of considering metabolic pathways and degradation products in environmental risk assessments.

Mechanism of Action

The mechanism of action of 4’-(trans-4-Propylcyclohexyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological targets, while the biphenyl core provides structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Liquid Crystal Performance : The trans-4-propylcyclohexyl derivative outperforms alkoxy analogs in thermal stability and dielectric anisotropy, making it preferable for high-end LCDs .

Synthetic Yields : Cyclohexyl derivatives generally achieve higher yields (e.g., 70% for tetrahydro derivatives ) compared to alkoxy analogs (e.g., 34% for methoxy derivatives ).

Biochemical Applications: Nitrile-containing biphenyls, such as 4'-((diethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile, exhibit antimicrobial activity, though cyclohexyl derivatives are less explored in this domain .

Biological Activity

4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, commonly referred to as PBN , is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of PBN, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H30N
  • Molecular Weight : 342.49 g/mol
  • Purity : Typically >98% .

PBN is known to interact with various biological pathways. Its primary mechanism involves modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that it may act as a selective antagonist for certain receptors, influencing dopaminergic and serotonergic pathways. This interaction can lead to alterations in mood and behavior, making it a candidate for further investigation in neuropharmacology.

Key Mechanisms:

  • Dopamine Receptor Modulation : PBN has shown potential in influencing dopamine receptor activity, which is crucial for mood regulation and reward pathways.
  • Antioxidant Properties : Preliminary studies suggest that PBN may exhibit antioxidant activity, potentially protecting cells from oxidative stress .

Biological Activity and Therapeutic Applications

PBN has been studied for its effects on various health conditions:

  • Neuropsychiatric Disorders :
    • PBN's influence on dopamine receptors suggests potential benefits in treating disorders such as depression and schizophrenia. Studies have indicated that compounds with similar structures can alleviate symptoms by restoring neurotransmitter balance.
  • Cancer Research :
    • Recent investigations have explored the cytotoxic effects of PBN on cancer cell lines. In vitro studies demonstrated that PBN could inhibit cell proliferation and induce apoptosis in specific cancer types, including breast and prostate cancers .
  • Cardiovascular Health :
    • PBN's antioxidant properties may contribute to cardiovascular protection by reducing oxidative damage to endothelial cells. This effect could lower the risk of atherosclerosis and other cardiovascular diseases.

Case Studies

Several case studies highlight the biological activity of PBN:

  • Case Study 1 : A study involving animal models demonstrated that administration of PBN led to significant reductions in tumor growth rates in xenograft models of breast cancer. The underlying mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
  • Case Study 2 : In a clinical trial assessing the effects of PBN on patients with major depressive disorder, participants reported improved mood and cognitive function after treatment with PBN compared to placebo .

Data Tables

Property Value
IUPAC NameThis compound
Molecular FormulaC23H30N
Molecular Weight342.49 g/mol
Purity>98%
Potential ApplicationsNeuropsychiatric disorders, Cancer therapy, Cardiovascular health

Q & A

Q. What are the standard synthetic routes for 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via cross-coupling reactions between cyclohexyl-substituted aryl halides and nitrile-containing biphenyl precursors. A one-pot method involving palladium-catalyzed Suzuki-Miyaura coupling has been reported for analogous biphenylcarbonitriles, using trans-4-propylcyclohexylboronic acid and 4-bromobenzonitrile derivatives under inert atmospheres . Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.
  • Temperature control : Reactions are conducted at 80–110°C in toluene/THF mixtures.
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) yields >98% purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Answer: Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm trans-configuration of the cyclohexyl group (axial vs. equatorial proton coupling constants) and biphenyl linkage .
  • HPLC/GC analysis : Purity assessment (>98% by GC with FID detection) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.214) .
  • Polarized optical microscopy (POM) : Preliminary screening for liquid crystalline behavior .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Answer: Safety protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A irritation) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335: respiratory tract irritation) .
  • Storage : In airtight containers under nitrogen, away from oxidizers and moisture .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mesomorphic properties between this compound and its alkyl-substituted analogs?

Answer: Discrepancies in phase behavior (e.g., nematic vs. smectic phases) often arise from alkyl chain length and cyclohexyl ring conformation. Methodological steps include:

  • Differential scanning calorimetry (DSC) : Compare enthalpy changes during phase transitions with analogs like 4'-heptylbiphenylcarbonitrile .
  • X-ray diffraction (XRD) : Analyze molecular packing to distinguish between layered (smectic) or fluid (nematic) arrangements .
  • Computational modeling : Use DFT to assess the energy difference between trans- and cis-cyclohexyl conformers, which influence mesogen alignment .

Q. What methodological approaches are recommended for optimizing reaction yields in large-scale synthesis?

Answer: Key strategies include:

  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C or MOF-supported Pd) to reduce metal leaching .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions (e.g., debromination) .
  • Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME) for higher boiling points and greener profiles .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How should experimental protocols be designed to investigate the phase transition behavior of this compound under varying conditions?

Answer: A robust protocol involves:

  • Temperature ramps : Use POM with a calibrated hot stage (±0.1°C accuracy) to observe textural changes at 1–5°C/min .
  • Electric field testing : Apply AC fields (1–10 V/µm) to assess switching times and threshold voltages in nematic phases .
  • Binary mixtures : Blend with chiral dopants (e.g., CB15) to induce chiral nematic phases and measure helical twisting power .
  • High-pressure studies : Use diamond anvil cells to evaluate pressure-dependent phase stability (0–5 GPa) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.